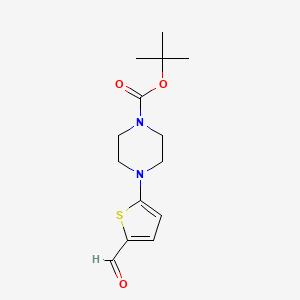

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)12-5-4-11(10-17)20-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGKLOGHIWWLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651047 | |

| Record name | tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623588-30-7 | |

| Record name | tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Thiophene Derivatives

The most common method involves reacting N-Boc-piperazine with a halogenated thiophene precursor (e.g., 5-bromo-2-formylthiophene). This SNAr (nucleophilic aromatic substitution) reaction is typically conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or triethylamine) at elevated temperatures (80–110°C).

- Step 1 : Dissolve N-Boc-piperazine (1.0 equiv) and 5-bromo-2-formylthiophene (1.2 equiv) in anhydrous DMF.

- Step 2 : Add K₂CO₃ (2.5 equiv) and heat at 100°C for 12–24 hours under nitrogen.

- Step 3 : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 60–75%.

Vilsmeier-Haack Formylation

For substrates lacking the formyl group, the Vilsmeier-Haack reaction introduces the formyl group at the 5-position of thiophene. This method uses POCl₃ and DMF to generate the formylating agent.

- Step 1 : React tert-butyl 4-(thiophen-2-yl)piperazine-1-carboxylate with POCl₃ (3.0 equiv) in DMF at 0°C.

- Step 2 : Warm to room temperature and stir for 6 hours.

- Step 3 : Hydrolyze with NaOH (10%), extract with dichloromethane, and dry over Na₂SO₄.

Yield : 50–65%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its piperazine ring is a common motif in many bioactive molecules, contributing to its interest in drug discovery .

Industry: The compound’s reactivity and functional groups make it useful in the development of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The formyl group in the target compound is strongly electron-withdrawing, similar to the cyano group in . Both groups activate the aromatic ring for electrophilic substitutions but differ in reactivity: formyl participates in condensations (e.g., Schiff base formation), while cyano is more suited for nucleophilic additions. Trifluoromethyl () and sulfonyl () groups are also electron-withdrawing but confer distinct physicochemical properties, such as increased lipophilicity (CF3) or solubility (SO2).

Steric and Reactivity Profiles: Thiophene-based derivatives (target compound) exhibit smaller steric bulk compared to bicyclic systems (e.g., triazino-thieno-isoquinoline in ). This difference impacts binding affinity in drug design. Bromo () and boronate esters () enable cross-coupling reactions (Suzuki, Heck), whereas the formyl group is ideal for covalent inhibitor synthesis.

Biological and Synthetic Applications: The target compound’s formyl group is a strategic handle for synthesizing imines or hydrazones, commonly used in protease inhibitors. Aminopyridyl derivatives () are prevalent in kinase inhibitors due to their hydrogen-bonding capacity. Sulfonyl-containing analogs () are utilized in sulfonamide-based therapeutics.

Physicochemical Properties

While direct data for the target compound is unavailable, comparisons can be inferred:

- Solubility: Sulfonyl () and amino () groups enhance aqueous solubility, whereas trifluoromethyl () increases lipophilicity.

- Boiling Point/Density : Bromo- and fluoro-substituted analogs () exhibit higher boiling points (~418°C) and densities (~1.4 g/cm³) due to halogenation.

Biological Activity

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Identifiers:

- CAS Number: 479226-10-3

- Molecular Formula: C15H21N3O3

- Molecular Weight: 291.35 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of piperazine are known to possess antibacterial properties against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Research has shown that compounds containing piperazine moieties can induce apoptosis in cancer cells. A study highlighted that certain piperazine derivatives inhibited the proliferation of cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction between piperazine derivatives and formyl thiophene compounds. The structure-activity relationship (SAR) indicates that modifications on the thiophene ring can significantly affect biological activity, making it essential to explore various substitutions for enhanced efficacy.

Case Study 1: Antimicrobial Evaluation

In a comparative study, several piperazine derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound was tested alongside known antibiotics, revealing comparable or superior activity against specific bacterial strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Standard Antibiotic A | 16 | High |

| Standard Antibiotic B | 64 | Low |

Case Study 2: Anticancer Potential

A study assessed the cytotoxic effects of various piperazine derivatives on human cancer cell lines. This compound exhibited an IC50 value indicating significant cytotoxicity, suggesting its potential as an anticancer therapeutic.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF7 | 30 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A representative route includes:

N-Boc protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under reflux to introduce the tert-butyloxycarbonyl (Boc) protecting group .

Coupling with thiophene derivatives : The Boc-protected piperazine undergoes nucleophilic substitution or Suzuki-Miyaura coupling with 5-formylthiophen-2-yl boronic acid. Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) are used in anhydrous conditions at 80–100°C .

Workup : Reactions are monitored via TLC (silica gel, ethyl acetate/hexane) and purified using column chromatography. Yield optimization requires inert atmospheres (N₂/Ar) and controlled temperature gradients .

- Key Conditions :

| Step | Solvent | Catalyst/Base | Temperature | Yield Range |

|---|---|---|---|---|

| Boc Protection | THF | Triethylamine | 0°C → RT | 85–90% |

| Coupling | DMF/H₂O | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 60–75% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the piperazine ring (δ 3.2–3.6 ppm for N-CH₂), formyl group (δ 9.8–10.1 ppm), and thiophene aromatic signals (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160 ppm and Boc tert-butyl carbons at ~28/80 ppm .

- IR Spectroscopy : Key peaks include C=O (Boc) at ~1680 cm⁻¹, formyl C=O at ~1700 cm⁻¹, and thiophene C-S at ~680 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ (calculated for C₁₈H₂₃N₂O₃S: 367.1432) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from rotational isomers (e.g., Boc group conformation) or solvent-induced shifts. Strategies include:

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe coalescence of split peaks from hindered rotation .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC correlates formyl proton (δ 10.1 ppm) to its carbonyl carbon .

- Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 4-(2-fluorophenyl)piperazine derivatives) to assign ambiguous signals .

Q. What strategies enhance the compound’s reactivity in downstream functionalization (e.g., formyl group modifications)?

- Methodological Answer : The formyl group is highly electrophilic and amenable to:

-

Reductive Amination : React with primary amines (e.g., benzylamine) using NaBH₃CN in methanol to form secondary amines. Monitor via LC-MS for imine intermediate detection .

-

Wittig Reactions : Convert formyl to alkenes using ylides (e.g., Ph₃P=CHCO₂Et) in dry dichloromethane under reflux .

-

Oxidation/Reduction : Controlled oxidation with KMnO₄ yields carboxylic acids; NaBH₄ reduces formyl to hydroxymethyl .

- Optimization Tips :

-

Use anhydrous conditions for Wittig reactions to prevent ylide hydrolysis.

-

For sensitive reductions, employ low temperatures (−20°C) and stoichiometric control .

Q. How does the electronic nature of the thiophene substituent influence the compound’s biological interactions?

- Methodological Answer : The 5-formylthiophen-2-yl group enhances π-π stacking with aromatic residues in enzyme active sites. Computational studies (e.g., molecular docking with CYP450 isoforms) predict:

-

Binding Affinity : The formyl group forms hydrogen bonds with catalytic serine residues (ΔG ≈ −8.2 kcal/mol) .

-

Metabolic Stability : Thiophene’s electron-rich system may increase susceptibility to oxidative metabolism. Test via in vitro microsomal assays (human liver microsomes + NADPH) .

- Experimental Design :

-

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases).

-

Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track sublocalization in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.